
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is a chemical compound with a complex structure that includes an indanamine core, a phenyl group, and a diethylaminoacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenyl-1-indanone with diethylamine in the presence of a suitable catalyst to form the intermediate N-(2-diethylaminoacetyl)-2-phenyl-1-indanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group.
Cyclopentolate: An anticholinergic compound with a related structure.
Uniqueness
N-(2-Diethylaminoacetyl)-2-phenyl-1-indanamine hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for research and development .
Properties
CAS No. |
63992-23-4 |
|---|---|
Molecular Formula |
C21H27ClN2O |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H26N2O.ClH/c1-3-23(4-2)15-20(24)22-21-18-13-9-8-12-17(18)14-19(21)16-10-6-5-7-11-16;/h5-13,19,21H,3-4,14-15H2,1-2H3,(H,22,24);1H |
InChI Key |
ZLLQCFRABSLNFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
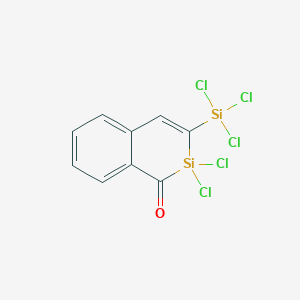
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
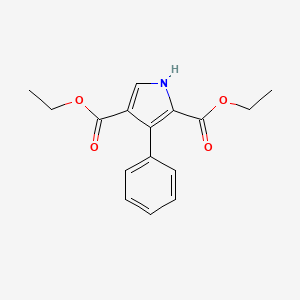

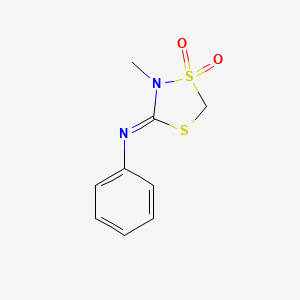
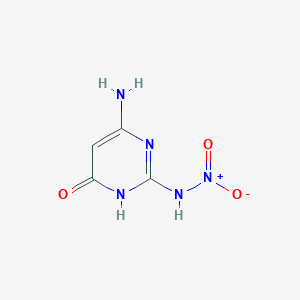
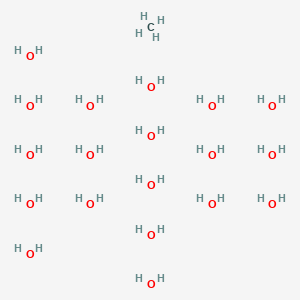
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
